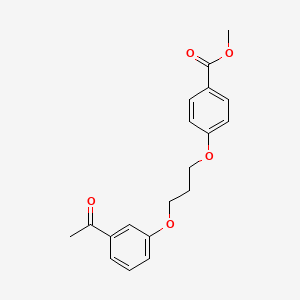

Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate

Description

Chemical Identity and Nomenclature

This compound is systematically identified by its Chemical Abstracts Service registry number 937602-02-3. The compound possesses the molecular formula C19H20O5 with a molecular weight of 328.36 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as methyl 4-[3-(3-acetylphenoxy)propoxy]benzoate, reflecting its structural composition of a methyl benzoate core connected through a propoxy linker to an acetylphenoxy substituent.

The compound is also catalogued under the Molecular Design Limited number MFCD08689781, facilitating its identification across various chemical databases and supplier networks. Alternative systematic names include benzoic acid, 4-[3-(3-acetylphenoxy)propoxy]-, methyl ester, which emphasizes the ester functionality as the primary chemical feature. The compound's structural complexity is reflected in its International Chemical Identifier key ZYRSUURBPBOTNG-UHFFFAOYSA-N, which provides a unique digital fingerprint for database searches and computational chemistry applications.

Table 1: Physical and Chemical Properties of this compound

The structural architecture of this compound features a benzoate ester as the core framework, with the methyl ester positioned at the para location relative to the propoxy substituent. The three-carbon propoxy chain serves as a flexible linker connecting the benzoate core to the acetylphenoxy moiety, where the acetyl group occupies the meta position on the terminal phenyl ring. This arrangement creates a molecule with both rigid aromatic regions and flexible aliphatic components, contributing to its potential versatility in chemical and biological applications.

Historical Context and Discovery

The development and characterization of this compound emerged from systematic research into benzoate ester derivatives with extended alkyl and aryl substituents. While specific documentation of the initial synthesis and discovery of this particular compound is limited in available literature, its structural design reflects broader trends in pharmaceutical chemistry toward the development of molecules with improved pharmacokinetic properties through strategic structural modifications.

The compound appears to have been developed as part of research programs focused on creating pharmaceutical intermediates with enhanced biological activity profiles. Commercial availability of this compound through multiple chemical suppliers suggests its recognition as a valuable synthetic intermediate, with production beginning in the early 2000s based on the establishment of its Chemical Abstracts Service registry number.

The synthetic accessibility of this compound likely contributed to its adoption in research applications. The compound can be prepared through standard organic synthesis techniques involving nucleophilic substitution reactions between appropriate phenolic precursors and halogenated propyl intermediates, followed by esterification procedures. This synthetic tractability has made it accessible to research laboratories investigating structure-activity relationships in benzoate-derived compounds.

Significance in Organic and Medicinal Chemistry

This compound holds considerable importance in both synthetic organic chemistry and medicinal chemistry research due to its multifunctional structure and potential biological activities. The compound serves as a valuable intermediate in pharmaceutical synthesis, particularly in the development of compounds with enhanced therapeutic profiles compared to simpler benzoate esters.

In pharmaceutical applications, compounds structurally related to this compound have demonstrated significant potential in anticancer research. Recent investigations into similar benzoate derivatives have revealed promising cytotoxic activities against various cancer cell lines. Specifically, research has shown that modifications to the pendant groups on naphthoquinone compounds, which share structural similarities with this benzoate derivative, can lead to enhanced anticancer potency with improved selectivity ratios.

The compound's structural features make it particularly suitable for structure-activity relationship studies. The presence of the acetyl group provides a site for potential metabolic activation or chemical modification, while the propoxy linker offers flexibility that may be crucial for binding to biological targets. The methyl ester functionality can serve as a prodrug feature, potentially improving bioavailability and cellular uptake compared to the corresponding carboxylic acid.

Table 2: Structural Features and Their Potential Significance

| Structural Feature | Chemical Significance | Potential Applications |

|---|---|---|

| Methyl Ester | Enhanced lipophilicity, potential prodrug functionality | Improved cellular uptake, metabolic activation |

| Propoxy Linker | Flexible connection, optimal spacing | Conformational adaptability for target binding |

| Acetylphenoxy Group | Ketone functionality for chemical modifications | Synthetic versatility, potential bioactivity |

| Benzoate Core | Aromatic stability, established pharmacophore | Foundation for pharmaceutical development |

Material science applications represent another significant area where this compound demonstrates importance. The compound's structural characteristics make it suitable for incorporation into polymer systems, where it can function as a monomer or cross-linking agent. The rigid aromatic regions provide thermal stability, while the flexible propoxy chain contributes to processability and mechanical properties of resulting materials.

The compound's versatility extends to its role as a synthetic building block for more complex molecules. The multiple functional groups present in its structure allow for selective chemical modifications, enabling the preparation of libraries of related compounds for biological screening. This synthetic utility has made it valuable in drug discovery programs where systematic structural modifications are required to optimize biological activity and pharmaceutical properties.

Research into enzyme interactions has revealed that compounds with similar structural frameworks can exhibit inhibitory activity against various biological targets. Studies on related compounds have demonstrated interactions with enzymes such as malate dehydrogenase and xanthine oxidase, suggesting potential therapeutic applications in metabolic disorders and inflammatory conditions. These findings highlight the broader significance of this structural class in medicinal chemistry research.

Properties

IUPAC Name |

methyl 4-[3-(3-acetylphenoxy)propoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-14(20)16-5-3-6-18(13-16)24-12-4-11-23-17-9-7-15(8-10-17)19(21)22-2/h3,5-10,13H,4,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRSUURBPBOTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594793 | |

| Record name | Methyl 4-[3-(3-acetylphenoxy)propoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937602-02-3 | |

| Record name | Methyl 4-[3-(3-acetylphenoxy)propoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 4-Hydroxybenzoic Acid

The initial step involves converting 4-hydroxybenzoic acid to methyl 4-hydroxybenzoate through Fischer esterification:

- Reagents: 4-Hydroxybenzoic acid, methanol, acid catalyst (e.g., sulfuric acid)

- Conditions: Reflux under methanol with catalytic acid for several hours

- Outcome: Formation of methyl 4-hydroxybenzoate with yields typically above 90%

This ester serves as the substrate for subsequent ether formation.

Synthesis of 3-(3-Acetylphenoxy)propyl Intermediate

The key intermediate, 3-(3-acetylphenoxy)propyl moiety, is prepared by etherification of 3-hydroxyacetophenone with a suitable alkyl halide such as 3-bromopropanol or 3-chloropropanol, followed by acetylation if necessary.

- Reagents: 3-Hydroxyacetophenone, 3-bromopropanol, base (e.g., potassium carbonate)

- Conditions: Reaction in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~80–140°C), sometimes under microwave irradiation to enhance reaction rate

- Yield: Moderate to high yields (50–90%), depending on reaction time and temperature

Coupling to Methyl 4-Hydroxybenzoate

The final step involves linking the 3-(3-acetylphenoxy)propyl intermediate to methyl 4-hydroxybenzoate via an ether bond formation:

- Method: Nucleophilic substitution where the hydroxyl group of methyl 4-hydroxybenzoate reacts with the alkyl halide of the intermediate

- Reagents: Methyl 4-hydroxybenzoate, 3-(3-acetylphenoxy)propyl bromide, base (potassium carbonate or diisopropylethylamine)

- Solvent: Dichloromethane or DMF

- Temperature: 0°C to room temperature or reflux depending on reagents

- Purification: Column chromatography or recrystallization

- Yield: Typically in the range of 70–90%

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | 4-Hydroxybenzoic acid, methanol, H2SO4, reflux 4 h | >90 | Standard Fischer esterification |

| Etherification (Intermediate) | 3-Hydroxyacetophenone, 3-bromopropanol, K2CO3, DMF, 80°C, 6 h | 70–85 | Microwave irradiation may reduce time |

| Coupling | Methyl 4-hydroxybenzoate, intermediate bromide, K2CO3, DCM, rt | 75–90 | Purification by silica gel chromatography |

Analytical and Research Findings

- Purity: High-performance liquid chromatography (HPLC) confirms purity above 98% after purification.

- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) validate the structure, confirming the presence of acetyl, propoxy, and methyl benzoate groups.

- Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress, especially during etherification and coupling steps.

- Optimization: Microwave-assisted synthesis has been reported to improve yields and reduce reaction times in the etherification step.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate involves its interaction with specific molecular targets. The acetylphenoxy group can interact with enzymes and receptors, modulating their activity. The propoxy linkage provides flexibility, allowing the compound to fit into various binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propoxy Chain

Methyl 4-(3-Chloropropoxy)benzoate

- Structure: Features a 3-chloropropoxy group instead of the acetylphenoxypropoxy chain.

- Synthesis : Prepared via alkylation of methyl 4-hydroxybenzoate with 1-bromo-3-chloropropane, yielding 94% intermediate purity .

- Applications : A key intermediate in dronedarone synthesis. Crystallographic studies reveal intermolecular C–H⋯O hydrogen bonds stabilizing its solid-state structure .

- Key Differences : The chloro substituent is electron-withdrawing, increasing hydrolysis susceptibility compared to the acetyl group. This impacts metabolic stability and reactivity in downstream reactions .

Methyl 4-(3-Chloropropoxy)-3-(trifluoromethyl)benzoate

- Structure : Incorporates a trifluoromethyl group at the meta position of the benzoate ring.

- Properties : The CF₃ group enhances lipophilicity and metabolic resistance due to its strong electron-withdrawing nature.

- Synthetic Route : Similar to chloropropoxy derivatives but starting from methyl 4-hydroxy-3-(trifluoromethyl)benzoate .

- Comparison : The trifluoromethyl group improves bioavailability but complicates synthesis due to fluorine’s reactivity .

(E)-Methyl 4-(3-Chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate

- Structure: Contains additional 2-cyanovinylamino and 5-methoxy substituents.

- Synthesis: Involves condensation of methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate with 3,3-diethoxypropionitrile under acidic conditions .

Ester Group Modifications

Ethyl 4-((3-((4-Acetylphenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate

- Structure: Ethyl ester with a tetrafluoropropane-oxy linker and 4-acetylphenylamino group.

- Synthesis: Prepared via iodonium salt-mediated coupling of ethyl 4-hydroxybenzoate with 1-(4-aminophenyl)ethan-1-one .

Ethyl 4-(3-Hydroxypropoxy)benzoate

Data Tables

Table 2: Physicochemical Properties

*Predicted using fragment-based methods.

Biological Activity

Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate (CAS No. 937602-02-3) is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a benzoate moiety linked to a propoxy group and an acetylphenoxy substituent. The molecular formula is , and it exhibits properties typical of ester compounds, such as solubility in organic solvents.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of malate dehydrogenase (MDH), which is crucial in the citric acid cycle and cellular respiration .

- Cell Signaling Modulation : It influences key signaling pathways, including the MAPK pathway, which is vital for cell proliferation and survival. By modulating these pathways, the compound can affect gene expression and cellular metabolism.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antitumor Activity : In vivo studies have demonstrated that this compound exhibits significant antitumor efficacy against various cancer cell lines, including HCT116 cells. The mechanism involves inhibition of mitochondrial respiration and reduction of hypoxia-induced HIF-1α accumulation .

- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant effects, potentially mitigating oxidative stress within cells.

- Metal Ion Binding : There is evidence that it acts as a ligand for binding metal ions, which could influence its bioactivity and therapeutic potential.

Case Studies and Research Findings

A number of studies have explored the biological effects of this compound:

- In Vivo Antitumor Efficacy : A study involving xenograft models showed that treatment with this compound resulted in reduced tumor growth compared to control groups. The findings suggest that dual inhibition of MDH1 and MDH2 may enhance therapeutic outcomes in cancer treatment .

- Kinetic Studies : Kinetic analyses revealed that this compound competitively inhibits MDH enzymes, suggesting a targeted approach in manipulating metabolic pathways for therapeutic benefit .

Summary of Biological Effects

Q & A

Basic Research Questions

Q. How can the synthesis of Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate be optimized to improve yield and purity?

- Methodology : Follow a stepwise nucleophilic aromatic substitution protocol. For example:

- Step 1 : React 2,4,6-trichlorotriazine with 4-methoxyphenol using DIPEA (1.1 equiv.) at -35°C for 7 h to form the triazine intermediate .

- Step 2 : Introduce 3-acetylphenol using DIPEA (1.6 equiv.) at 40°C for 47 h to functionalize the triazine core .

- Step 3 : Couple with methyl 4-hydroxybenzoate using DIPEA (1.5 equiv.) at 40°C for 23.5 h .

- Purification : Use medium-pressure liquid chromatography (MPLC) with a silica column, CH₂Cl₂/EtOAc gradient (1–20%), and monitor purity via TLC (Rf = 0.18 in hexane/EtOAc 2:1) .

Q. What analytical techniques are most effective for characterizing this compound?

- ¹H NMR : Confirm substituent integration and coupling patterns (e.g., δ = 3.76 ppm for methoxy groups) .

- MPLC : Ensure purity >90% via silica-based chromatography with flow rates of 30–35 cm³/min .

- Melting Point : Validate crystallinity (e.g., m.p. 79–82°C) .

Q. How can researchers confirm the absence of by-products post-synthesis?

- TLC Analysis : Compare Rf values against known standards .

- HPLC : Use reverse-phase columns to detect trace impurities (<5%) .

- Recrystallization : Repurify mixed fractions via secondary MPLC runs with 4% EtOAc in CH₂Cl₂ .

Advanced Research Questions

Q. How can contradictions in reaction yields during scale-up be resolved?

- Critical Variables :

- Temperature Control : Lower temperatures (-35°C) in step 1 minimize side reactions but require extended reaction times (7 h vs. 47 h at 40°C) .

- Stoichiometry : Excess DIPEA (1.6 equiv.) in step 2 improves phenoxide nucleophilicity .

- Case Study : Scaling from 1.5 mmol to 15 mmol resulted in a 15% yield drop due to incomplete mixing; switch to a continuous flow reactor for better heat/mass transfer .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to acetylcholinesterase, leveraging the acetyl group’s electron-withdrawing effects .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with nucleophiles (e.g., glutathione in metabolic studies) .

Q. How can structure-activity relationships (SAR) be explored through derivative design?

- Substituent Variation :

- Replace the 3-acetyl group with bromo (e.g., Methyl 4-(3-(4-bromo-2-formylphenoxy)propoxy)benzoate) to study steric effects .

- Substitute methoxy with hydroxyl groups to assess hydrogen-bonding interactions (e.g., 4j in ).

- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7) to correlate substituent electronic properties (Hammett σ values) with cytotoxicity .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- Hammett Analysis : Compare reaction rates of electron-rich (4-methoxyphenol) vs. electron-poor (4-bromophenol) derivatives in Suzuki-Miyaura couplings .

- Mechanistic Insight : Electron-withdrawing groups (e.g., acetyl) deactivate the aryl ring, requiring higher catalyst loadings (e.g., Pd(PPh₃)₄ at 5 mol%) .

Q. What strategies mitigate degradation during long-term storage?

- Stability Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.